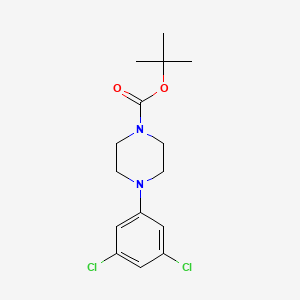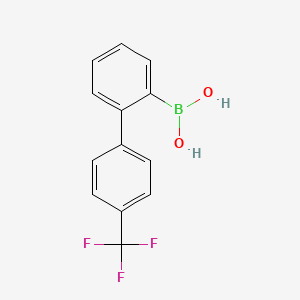
4-(Trifluoromethylphenyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethylphenyl)phenylboronic acid, also known as α,α,α-Trifluoro-p-tolylboronic acid, is a boronic acid derivative with the molecular formula CF3C6H4B(OH)2 and a molecular weight of 189.93 g/mol . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Trifluoromethylphenyl)phenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 4-(Trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions typically involve low temperatures and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale batch reactors. The process involves the same fundamental steps as laboratory synthesis but is optimized for higher yields and purity. The use of automated systems and continuous monitoring ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethylphenyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids in the presence of a palladium catalyst.
Palladium-Catalyzed Direct Arylation: This reaction involves the direct arylation of heteroarenes using palladium catalysts.
Oxidative Heck Reaction: This tandem-type reaction involves oxidative Heck coupling followed by intramolecular C-H amidation.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3) in solvents like toluene or ethanol.
Palladium-Catalyzed Direct Arylation: Reagents include palladium catalysts, ligands, and bases in solvents such as DMF or DMSO.
Oxidative Heck Reaction: Reagents include palladium catalysts, oxidants (e.g., Cu(OAc)2), and amines in solvents like acetonitrile.
Major Products
Suzuki-Miyaura Cross-Coupling: Produces biaryl compounds.
Palladium-Catalyzed Direct Arylation: Produces arylated heteroarenes.
Oxidative Heck Reaction: Produces amidated aryl compounds.
Aplicaciones Científicas De Investigación
4-(Trifluoromethylphenyl)phenylboronic acid has numerous applications in scientific research:
Mecanismo De Acción
The primary mechanism of action for 4-(Trifluoromethylphenyl)phenylboronic acid involves its role as a reactant in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . This process is facilitated by the electron-withdrawing trifluoromethyl group, which enhances the reactivity of the boronic acid.
Comparación Con Compuestos Similares
4-(Trifluoromethylphenyl)phenylboronic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. Similar compounds include:
Phenylboronic acid: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a trifluoromethyl group, affecting its electronic properties and reactivity.
4-Fluorophenylboronic acid: Contains a fluorine atom, leading to different reactivity compared to the trifluoromethyl group.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various chemical applications.
Propiedades
Fórmula molecular |
C13H10BF3O2 |
|---|---|
Peso molecular |
266.03 g/mol |
Nombre IUPAC |
[2-[4-(trifluoromethyl)phenyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BF3O2/c15-13(16,17)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(18)19/h1-8,18-19H |
Clave InChI |
NQYKBFLXPKKPIA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1C2=CC=C(C=C2)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


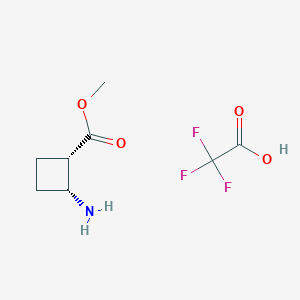
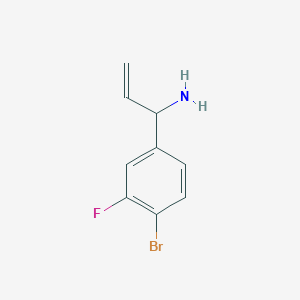

![(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B13034736.png)
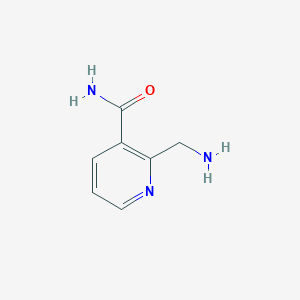

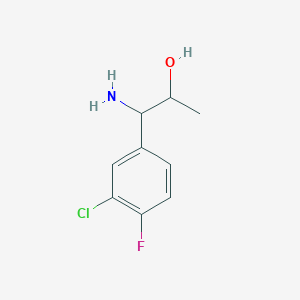

![N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13034772.png)
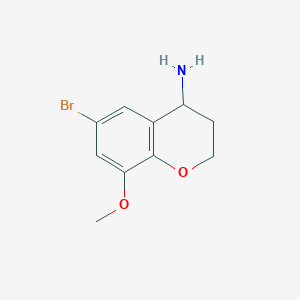
![2-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]ethanol](/img/structure/B13034788.png)
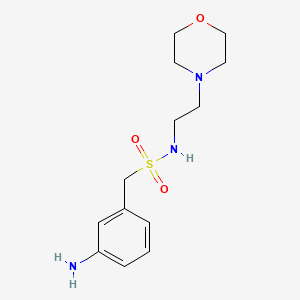
![Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate](/img/structure/B13034795.png)
